(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate
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Overview
Description
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate is an acetylated sugar derivative with significant applications in organic synthesis and scientific research. This compound is known for its unique structural properties, which make it a valuable model for studying carbohydrate chemistry and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate can be synthesized through the acetylation of 5-thio-D-glucopyranose. The process typically involves the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the sugar molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose
- 1-Thio-β-D-glucose tetraacetate
Comparison: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate is unique due to the presence of a thio group, which imparts distinct chemical reactivity compared to its oxygen analogs. This thio group allows for unique substitution and oxidation reactions that are not possible with other acetylated sugars .
Properties
Molecular Formula |
C16H22O10S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1 |
InChI Key |
RFPPVTQRDZKNPS-IWQYDBTJSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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